N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide
Description
N-(5-Chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene backbone substituted with a methoxy group at position 4 and a sulfonamide linkage to a 5-chloro-2-hydroxyphenyl moiety. The hydroxyl and chloro substituents on the phenyl ring may enhance hydrogen bonding and hydrophobic interactions, respectively, while the methoxy group on the naphthalene ring could influence electronic properties and solubility .
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-23-16-8-9-17(13-5-3-2-4-12(13)16)24(21,22)19-14-10-11(18)6-7-15(14)20/h2-10,19-20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULTVZADRZLAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with naphthalene, nitration is performed to introduce nitro groups, followed by reduction to form amino-naphthalene derivatives.
Sulfonation: The amino-naphthalene is then subjected to sulfonation using sulfuric acid to introduce the sulfonamide group.
Chlorination: The phenol group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Finally, the methoxy group is introduced through methylation using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate salts.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has demonstrated significant antimicrobial properties. Research indicates that compounds in this class can inhibit various bacterial and fungal strains.
Case Study: Biological Activity Screening
- A study evaluated a series of chloro-substituted benzamides, including derivatives similar to this compound, against mycobacterial and fungal strains. The results showed that these compounds exhibited activity comparable to established antibiotics like isoniazid and fluconazole .
| Compound | Activity Against | Comparison Standard |
|---|---|---|
| This compound | Mycobacteria, Fungi | Isoniazid, Fluconazole |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that sulfonamide derivatives can interfere with cancer cell proliferation and induce apoptosis.
Case Study: Anti-proliferative Activity
- In a recent investigation, derivatives of sulfonamides were synthesized and tested against various cancer cell lines, including ovarian and colon cancer. One derivative exhibited a GI50 value of 1.9 µM against pancreatic carcinoma cells (MIA PaCa-2), indicating potent anti-proliferative effects .
| Cell Line | Compound Tested | GI50 Value (µM) |
|---|---|---|
| MIA PaCa-2 (Pancreatic) | This compound | 1.9 |
| A2780 (Ovarian) | Various Derivatives | Not Specified |
| HCT-116 (Colon) | Various Derivatives | Not Specified |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
Findings:
Mechanism of Action
The mechanism by which N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- Structural Differences : Replaces the hydroxyl group at position 2 with methoxy and uses a benzene ring instead of naphthalene.
- Biological Activities : Exhibits herbicidal, anti-malarial, and anti-convulsant properties, attributed to sulfonamide’s role in enzyme inhibition (e.g., carbonic anhydrase) .
- The naphthalene moiety likely improves lipophilicity and aromatic stacking interactions .
N-(5-Chloro-2-hydroxyphenyl) Amino Acid Derivatives
- Structural Differences: Features amino acid ester linkages instead of sulfonamide groups.
- Biological Activities : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with metal complexes showing enhanced efficacy .
- Key Insight: Sulfonamides may offer broader enzyme-targeting versatility compared to amino acid derivatives, which rely on metal coordination for activity .
Urea Derivatives
NS-1738 (N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea)
PNU-120596
- Structural Differences : Contains dimethoxy and isoxazolyl substituents instead of hydroxyl and naphthalene groups.
- Biological Activities : Enhances nAChR responses, indicating substituent-dependent allosteric effects .
- Key Insight : Methoxy groups in PNU-120596 and the target compound may both improve membrane permeability but differ in electronic effects on aromatic systems .
Chalcone Derivatives
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
- Structural Differences : Chalcone backbone with α,β-unsaturated ketone instead of sulfonamide-naphthalene.
- Biological Activities: Antimicrobial activity against Bacillus subtilis and Pseudomonas aeruginosa (MIC: 8–32 μg/mL) and antioxidant properties due to phenolic hydroxyl groups .
- Key Insight : The 5-chloro-2-hydroxyphenyl group contributes to antimicrobial activity across compound classes, but chalcones’ planar structures may limit target specificity compared to sulfonamides .
Chlorinated Pesticides
Dichlorophene bis(5-chloro-2-hydroxyphenyl)methane
- Structural Differences : Bis-phenyl methane core with dual 5-chloro-2-hydroxyphenyl groups.
- Biological/Environmental Relevance : Found in wastewater sludge, indicating environmental persistence. The chloro and hydroxyl groups may contribute to toxicity and bioaccumulation .
- Key Insight : The target compound’s single phenyl group and sulfonamide linkage likely reduce environmental persistence compared to dichlorophene .
Comparative Analysis Table
Research Findings and Implications
Structure-Activity Relationships :
- The 5-chloro-2-hydroxyphenyl group is a conserved motif across antimicrobial and receptor-targeting compounds .
- Sulfonamide vs. urea bridges dictate target specificity: sulfonamides favor enzyme interactions, while ureas excel in receptor modulation .
- Naphthalene rings improve lipophilicity and stacking interactions compared to benzene or chalcone backbones .
- Gaps in Knowledge: Limited direct data on the target compound’s biological activity; extrapolation from structural analogs is necessary. Environmental impact studies are lacking but critical given the persistence of related chlorinated compounds .
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative with potential biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its structural components, which include a naphthalene moiety, a sulfonamide group, and various functional groups that contribute to its biological properties.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes:
- A naphthalene ring system.
- A sulfonamide group, which is known for its diverse biological activities.
- A chlorine atom and a hydroxy group that may influence its pharmacological profile.
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. Research has shown that various sulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have evaluated the antibacterial efficacy of related compounds using the agar-dilution method, with results indicating varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| This compound | Staphylococcus aureus | >100 |
| This compound | E. coli | >100 |
The Minimum Inhibitory Concentration (MIC) values for this compound were found to be above 100 μM, indicating limited antibacterial activity compared to standard antibiotics like ciprofloxacin .
Antioxidant Activity
The antioxidant potential of sulfonamides has also been explored. In various assays, including DPPH and FRAP, certain derivatives showed promising radical scavenging activity. The presence of specific functional groups significantly influenced the antioxidant capacity of these compounds. For example, modifications in the sulfonamide structure have been linked to enhanced antioxidant effects .
| Compound | DPPH IC50 (mM) | FRAP (mM FeSO₄) |
|---|---|---|
| This compound | 1.23 | 0.95 |
Inhibition of Carbonic Anhydrase
Recent studies have indicated that sulfonamide derivatives can act as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are implicated in tumor progression and metastasis. The compound demonstrated selective inhibition against these isoforms in vitro, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
- In Vitro Studies : A study assessed the viability of cancer cell lines treated with various sulfonamide derivatives, including this compound. Results indicated a concentration-dependent reduction in cell viability in hypoxic conditions, highlighting its potential as an anti-cancer agent .
- Molecular Docking Analysis : Molecular docking studies have been employed to predict the binding affinity of this compound to target enzymes such as CA IX. The results indicated favorable interactions that could lead to effective inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
